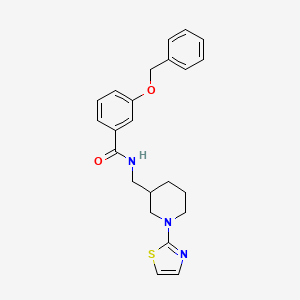

3-(benzyloxy)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(benzyloxy)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is commonly referred to as BTP and is a benzamide derivative. BTP has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.

Applications De Recherche Scientifique

Supramolecular Gelators

- Study 1 : Research on N-(thiazol-2-yl) benzamide derivatives, closely related to the compound , has shown that these compounds can act as supramolecular gelators. This study found that certain amides displayed gelation behavior towards ethanol/water and methanol/water mixtures, driven by π-π interactions and other non-covalent forces (Yadav & Ballabh, 2020).

Bioactivity of Benzamides

- Study 2 : Another study synthesized metal complexes of benzamides, which demonstrated potential antibacterial activity against various bacterial strains. These complexes showed improved activity compared to free ligands, highlighting the bioactive potential of benzamide derivatives (Khatiwora et al., 2013).

Anti-Arrhythmic Activity

- Study 4 : Piperidine-based 1,3-thiazole derivatives, similar to the compound of interest, have been synthesized and shown to have significant anti-arrhythmic activity. This suggests potential therapeutic applications in treating cardiac arrhythmias (Abdel‐Aziz et al., 2009).

QSAR of Benzothiazoles

- Study 5 : A quantitative structure-activity relationship (QSAR) study on N-(2-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzamides highlighted the significance of computational methods in understanding the structure-activity relationships of such compounds (Al-Masoudi et al., 2011).

Alternative Products in Chemical Reactions

- Study 6 : Research into alternative products formed in reactions involving benzylidenemalononitrile and N-methyl-2-thiocarbamoylacetamide found compounds such as N-methyl-2-benzoylmethylsulfanyl-4-phenylnicotinamide, which are structurally related to the compound (Krauze et al., 2007).

Anti-Microbial Study

- Study 8 : A study on substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives revealed their antimicrobial potential, especially against Methicillin-resistant Staphylococcus aureus (MRSA), demonstrating the broad bioactivity scope of such compounds (Anuse et al., 2019).

Anticancer Evaluation

- Study 9 : Synthesized N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, related to the compound of interest, exhibited moderate to excellent anticancer activity against various cancer cell lines (Ravinaik et al., 2021).

Impurities in Pharmaceutical Drugs

- Study 10 : Identification of impurities in Repaglinide, a diabetic drug, involved similar benzamide derivatives. This study underscores the importance of understanding and controlling impurities in pharmaceutical formulations (Kancherla et al., 2018).

Propriétés

IUPAC Name |

3-phenylmethoxy-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O2S/c27-22(25-15-19-8-5-12-26(16-19)23-24-11-13-29-23)20-9-4-10-21(14-20)28-17-18-6-2-1-3-7-18/h1-4,6-7,9-11,13-14,19H,5,8,12,15-17H2,(H,25,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFSZFCWQUPFTPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=CS2)CNC(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(benzyloxy)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-amino-N-(4-chlorobenzyl)-1-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2378288.png)

![8-(4-Benzylpiperidin-1-yl)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2378293.png)

![5-(Benzenesulfonyl)-2-(6-cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2378296.png)

![8-Benzyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B2378297.png)

![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-4-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2378298.png)

![4-Chloro-2-[(thiophene-2-carbonyl)-amino]-benzoic acid](/img/structure/B2378302.png)

![1-(Benzenesulfonyl)-2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2378306.png)